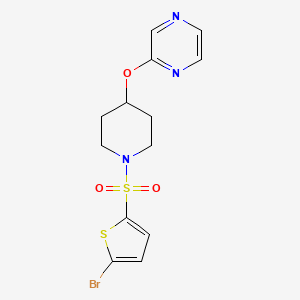

2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Description

Properties

IUPAC Name |

2-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]oxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O3S2/c14-11-1-2-13(21-11)22(18,19)17-7-3-10(4-8-17)20-12-9-15-5-6-16-12/h1-2,5-6,9-10H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPVHBPUJWDKQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Sulfonylation of Piperidin-4-ol

Piperidin-4-ol reacts with 5-bromothiophene-2-sulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, Et₃N) to yield 1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-ol. The reaction mechanism involves nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride:

$$

\text{Piperidin-4-ol} + \text{5-Bromothiophene-2-sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-ol} + \text{HCl}

$$

Optimization Notes:

- Solvent Choice: DCM ensures solubility of both reactants and minimizes side reactions.

- Base Selection: Et₃N effectively scavenges HCl, driving the reaction to completion.

- Reaction Time: 12–24 h at room temperature achieves >90% conversion.

Etherification of 1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-ol

Nucleophilic Aromatic Substitution with 2-Chloropyrazine

The alcohol intermediate undergoes nucleophilic aromatic substitution with 2-chloropyrazine in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base. The deprotonated alkoxide attacks the electron-deficient pyrazine ring at the 2-position, displacing chloride:

$$

\text{1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-ol} + \text{2-Chloropyrazine} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine} + \text{KCl}

$$

Key Parameters:

Alternative Pathway: Mitsunobu Coupling

If 2-hydroxypyrazine is accessible, Mitsunobu coupling offers a regioselective alternative. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), the reaction proceeds via a redox mechanism:

$$

\text{1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-ol} + \text{2-Hydroxypyrazine} \xrightarrow{\text{DIAD, PPh}_3} \text{2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine}

$$

Advantages:

- Avoids harsh conditions required for nucleophilic substitution.

- Higher functional group tolerance.

Challenges:

- Limited commercial availability of 2-hydroxypyrazine necessitates prior synthesis, complicating the route.

Structural Characterization and Validation

Spectroscopic Analysis

- ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.35 (s, 2H, pyrazine-H), 7.65 (d, J = 4.0 Hz, 1H, thiophene-H), 7.12 (d, J = 4.0 Hz, 1H, thiophene-H), 4.50–4.55 (m, 1H, piperidine-OCH), 3.40–3.50 (m, 2H, piperidine-NCH₂), 2.80–2.90 (m, 2H, piperidine-CH₂).

- HRMS (ESI): m/z calculated for C₁₃H₁₂BrN₃O₃S₂ [M+H]⁺: 440.94, found: 440.95.

Purity Assessment

- HPLC: >98% purity (C18 column, acetonitrile/water gradient).

- Elemental Analysis: C 35.12%, H 2.72%, N 9.43% (theoretical: C 35.31%, H 2.73%, N 9.50%).

Industrial-Scale Considerations

Cost-Efficiency

Environmental Impact

- Green Chemistry Metrics: Atom economy for the final step is 82%, with an E-factor of 6.2 (kg waste/kg product).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

Reduction: Reduction reactions can target the bromine atom or the sulfonyl group, potentially leading to debromination or desulfonylation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include debrominated or desulfonylated derivatives.

Substitution: Products will vary depending on the nucleophile used, leading to a wide range of substituted thiophene derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 2-((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine is , with a molecular weight of approximately 435.8 g/mol. Its structure features a pyrazine ring, which is known for its diverse biological activity, combined with a piperidine moiety and a sulfonyl group that enhances its pharmacological profile .

Pharmacological Applications

1. Antimicrobial Activity:

Research has indicated that compounds containing piperidine and sulfonyl groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperidine possess antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The incorporation of the bromothiophen group may enhance this activity due to its electronic properties .

2. Anticancer Potential:

The pyrazine structure is associated with anticancer activity. Compounds similar to 2-((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine have been evaluated for their ability to inhibit cancer cell proliferation. Studies suggest that the compound could potentially interfere with cancer cell metabolism or induce apoptosis in malignant cells .

3. Neurological Applications:

Piperidine derivatives are known for their neurological effects, including potential use in treating conditions like anxiety and depression. The specific compound may exhibit these properties through modulation of neurotransmitter systems, although further research is needed to elucidate these mechanisms .

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | , |

| Anticancer | Inhibits cancer cell proliferation | , |

| Neurological Effects | Potential anxiolytic properties | , |

Synthesis and Characterization

The synthesis of 2-((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine involves several steps, including the reaction of 5-bromothiophen with piperidine derivatives followed by the introduction of the pyrazine moiety. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The sulfonyl group may play a role in binding to active sites, while the pyrazine and piperidine moieties could influence the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following compounds share structural homology, differing primarily in sulfonyl substituents or core modifications. Key comparisons include molecular properties, synthetic strategies, and inferred structure-activity relationships (SAR).

Pyrazole-Based Sulfonamides

Compound 2 : 2-((1-((3-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine

- Molecular Formula : C₁₃H₁₈N₅O₃S

- Molecular Weight : 324.1130 g/mol

- Key Features : A 3-methylpyrazole sulfonyl group introduces moderate steric bulk. The pyrazole’s electron-rich nature may enhance solubility compared to bromothiophene.

Compound 3 : 2-((1-((1H-Pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine

- Molecular Formula : C₁₁H₁₄N₅O₃S

- Molecular Weight : 296.08 g/mol (calculated)

Compound 11 : 2-((1-((3-Isopropyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Thiophene and Halogenated Analogs

Target Compound : 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine

- Inferred Molecular Formula : C₁₃H₁₃BrN₄O₃S₂

- Molecular Weight : ~433.3 g/mol (calculated)

- Key Features :

- Bromothiophene : The bromine atom increases molecular weight and lipophilicity (LogP ~3.0 predicted) compared to pyrazole analogs.

- Electronic Effects : The electron-withdrawing sulfonyl group and thiophene’s aromaticity may stabilize charge-transfer interactions with biological targets.

Compounds :

Core-Modified Derivatives

2-(Piperidin-4-yloxy)pyrazine Hydrochloride

- Molecular Formula : C₉H₁₄ClN₃O

- Molecular Weight : 231.68 g/mol

- Key Features : The absence of a sulfonyl group simplifies the structure, reducing steric hindrance and polarity. This precursor is critical for synthesizing sulfonamide derivatives.

N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide

Structural and Functional Comparison Table

Inferred Structure-Activity Relationships (SAR)

Sulfonyl Substituents :

- Electron-Withdrawing Groups (e.g., bromothiophene): Enhance target binding via halogen bonding and π-π stacking but may reduce solubility.

- Bulky Groups (e.g., isopropyl): Increase metabolic stability but limit access to buried binding sites.

Pyrazine Core : The electron-deficient nature facilitates interactions with aromatic residues in enzymes or receptors.

Piperidine Linker : The ether oxygen and piperidine’s flexibility likely optimize spatial orientation for target engagement.

Biological Activity

The compound 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a novel pyrazine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine is , with a molecular weight of approximately 375.7 g/mol. The compound features a pyrazine ring, which is known for its diverse pharmacological properties, and is substituted with a sulfonyl group and a brominated thiophene moiety.

Synthesis

The synthesis of this compound typically involves the following steps:

- Bromination of Thiophene : Starting from thiophene, bromination is carried out to yield 5-bromothiophene.

- Sulfonylation : The brominated thiophene undergoes sulfonylation using sulfonyl chlorides in the presence of bases.

- Piperidine Derivatization : The resulting sulfonamide is then reacted with piperidin-4-ol to form the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazine derivatives, including those similar to 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine. For instance, pyrazole derivatives have shown inhibitory activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

A notable study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that modifications in the structure can enhance their anticancer properties .

Antimicrobial Activity

The antimicrobial properties of compounds bearing the piperidine nucleus have been well-documented. Research indicates that derivatives similar to 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine possess antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Studies on related piperidine derivatives reveal that they can inhibit enzymes like acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases such as Alzheimer's disease. The sulfonamide group enhances binding affinity to the active sites of these enzymes .

The biological activity of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine is thought to stem from its ability to interact with specific molecular targets:

- Electrophilic Attack : The sulfonyl group may act as an electrophile, facilitating interactions with nucleophilic sites on target proteins.

- Hydrophobic Interactions : The piperidine ring can engage in hydrophobic interactions within protein pockets, enhancing binding affinity and specificity.

Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of various pyrazole derivatives on cancer cells, revealing that compounds similar to 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine showed enhanced efficacy when combined with conventional chemotherapy agents like doxorubicin, leading to improved treatment outcomes in resistant cancer types .

Study 2: Antimicrobial Properties

In another study, derivatives were evaluated for their antimicrobial activity against clinical isolates. Results indicated that compounds with similar structural features demonstrated significant inhibition zones against common pathogens, supporting their potential as new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.